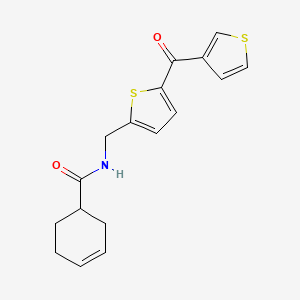

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H17NO2S2 and its molecular weight is 331.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiophene-based analogs, to which this compound belongs, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions depend on the structural features of the thiophene derivative and the nature of the target .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, often related to their pharmacological properties . For example, some thiophene derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific structures . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

Thiophene derivatives have been reported to exert a variety of effects at the molecular and cellular levels, often related to their pharmacological properties . For example, some thiophene derivatives have been found to induce apoptosis in cancer cells, contributing to their anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .

Análisis Bioquímico

Biochemical Properties

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial in regulating cellular processes . The interactions between this compound and these biomolecules can lead to alterations in enzyme activity, protein conformation, and overall cellular function.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound may lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Thiophene derivatives have been reported to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound may inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. Thiophene derivatives have been shown to interact with specific transporters, such as ABC transporters, which facilitate their movement across cellular membranes . Additionally, this compound may bind to proteins that influence its localization and accumulation within specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, thiophene derivatives have been reported to localize to the nucleus, where they can interact with DNA and influence gene expression. Additionally, this compound may accumulate in the mitochondria, affecting cellular energy production and metabolism.

Actividad Biológica

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structural features, which include thiophene moieties and a cyclohexene framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Overview

The molecular formula of this compound is C19H15NO4S2, with a molecular weight of approximately 385.45 g/mol. Its structure incorporates multiple functional groups that contribute to its chemical behavior and biological activity.

1. Anti-inflammatory Properties

Thiophene derivatives, including the compound , are known for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenases (COX) and Lipoxygenases (LOX) are primary targets for anti-inflammatory drugs. For instance, thiophene-based compounds have demonstrated significant inhibition of these enzymes, leading to reduced inflammation markers such as TNF-α and IL-6 .

Table 1: Summary of Anti-inflammatory Activity of Thiophene Derivatives

2. Anticancer Activity

Research indicates that thiophene-based compounds possess anticancer properties. The mechanisms often involve the modulation of cell signaling pathways and apoptosis:

- A study highlighted that thiophene derivatives could induce apoptosis in cancer cell lines by targeting specific kinases .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Type Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Colon Cancer (HCT-116) | Induction of apoptosis | |

| Compound B | Breast Cancer | Kinase inhibition |

Case Study 1: In Vivo Anti-inflammatory Effects

In an experimental model using mice subjected to LPS-induced inflammation, thiophene derivatives were administered, leading to a significant reduction in inflammatory cytokines. The study demonstrated that the compound effectively reduced the expression levels of IL-1β, IL-6, and TNF-α, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiophene derivatives on various cancer cell lines, including lung and skin cancers. The results indicated that these compounds could inhibit cell proliferation significantly, suggesting their potential utility in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit COX and LOX enzymes, reducing the production of pro-inflammatory mediators.

- Cell Signaling Modulation : By interacting with cellular receptors, it can alter signaling pathways involved in inflammation and cancer progression.

- Gene Expression Alteration : The compound may affect gene expression related to inflammation and apoptosis, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c19-16(13-8-9-21-11-13)15-7-6-14(22-15)10-18-17(20)12-4-2-1-3-5-12/h1-2,6-9,11-12H,3-5,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMYIXXZXYOKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.